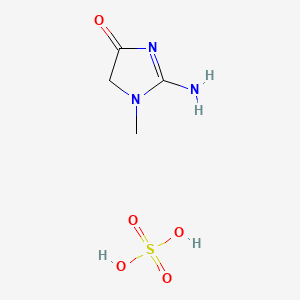
2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-methyl-4H-imidazol-5-one is a heterocyclic compound with the molecular formula C₄H₇N₃O. It is a five-membered ring containing two non-adjacent nitrogen atoms and a carbonyl group. This compound is often used in various scientific research fields due to its unique chemical properties. When combined with sulfuric acid, it forms a stable salt that can be utilized in different chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-4H-imidazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-3-methylbutanoic acid with formamide, which undergoes cyclization to form the imidazole ring . The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or water.
Industrial Production Methods
In industrial settings, the production of 2-amino-3-methyl-4H-imidazol-5-one may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound with consistent quality. The use of automated reactors and precise control of reaction parameters ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-methyl-4H-imidazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in different imidazole analogs.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted imidazoles, hydroxylated imidazoles, and other functionalized derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-amino-3-methyl-4H-imidazol-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme catalysis and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-methyl-4H-imidazol-5-one involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access. This interaction can modulate various biochemical pathways, leading to therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity in catalysis and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-methyl-4H-imidazol-5-one
- 2-amino-3,5-dihydro-4H-imidazol-4-one
- 4-methylideneimidazole-5-one
Uniqueness
2-amino-3-methyl-4H-imidazol-5-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of stability, ease of synthesis, and versatility in various applications .
Properties
CAS No. |
31377-28-3 |
|---|---|
Molecular Formula |
C4H9N3O5S |
Molecular Weight |
211.20 g/mol |
IUPAC Name |
2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid |
InChI |
InChI=1S/C4H7N3O.H2O4S/c1-7-2-3(8)6-4(7)5;1-5(2,3)4/h2H2,1H3,(H2,5,6,8);(H2,1,2,3,4) |
InChI Key |
MEVXSUZBFYZPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N=C1N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















